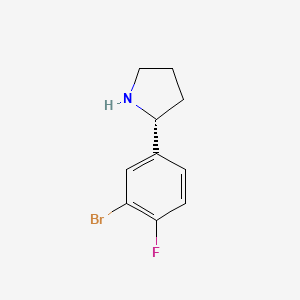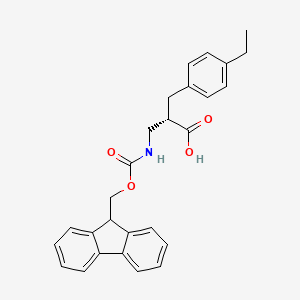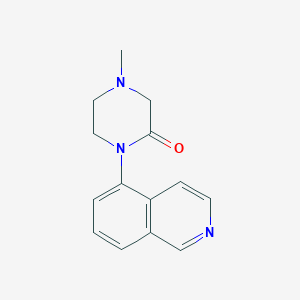
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine is a compound of significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-iodopyridine-2,4-diamine typically involves the introduction of the difluoromethyl group into pyridine derivatives. One common method is the direct C-H difluoromethylation of pyridines using metal-catalyzed cross-coupling reactions. This approach is efficient and economical, allowing for the late-stage functionalization of pyridine-containing drugs .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced difluoromethylation reagents and catalysts. The process may include steps such as the preparation of oxazino pyridine intermediates, which are then transformed into the desired product through radical processes and acid treatment .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-6-iodopyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and other interactions. This can lead to increased biological activity and improved therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: This compound also contains a difluoromethyl group and exhibits similar biological activity and stability.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another related compound with comparable properties and applications.
Uniqueness
5-(Difluoromethyl)-6-iodopyridine-2,4-diamine is unique due to its specific substitution pattern and the presence of both difluoromethyl and iodine functional groups.
Eigenschaften
Molekularformel |
C6H6F2IN3 |
|---|---|
Molekulargewicht |
285.03 g/mol |
IUPAC-Name |
5-(difluoromethyl)-6-iodopyridine-2,4-diamine |
InChI |
InChI=1S/C6H6F2IN3/c7-5(8)4-2(10)1-3(11)12-6(4)9/h1,5H,(H4,10,11,12) |
InChI-Schlüssel |
RSSHRLIUAUXSOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1N)I)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)



![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)


![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)





